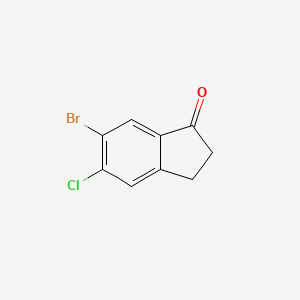

6-Bromo-5-chloro-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXCLAYHZBRJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Molecular Weight of 6-Bromo-5-chloro-1-indanone

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the determination of the molecular weight of 6-Bromo-5-chloro-1-indanone.

Molecular Formula and Structure

The chemical structure of 1-indanone provides a foundational nine-carbon framework. For the derivative this compound, a bromine atom is substituted at the 6th position and a chlorine atom at the 5th position of the indanone ring. This substitution pattern, along with the ketone group at the 1st position, results in the molecular formula C₉H₅BrClO .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Oxygen (O). The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

The atomic weights for the relevant elements are:

The molecular weight is calculated as follows: (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)

(9 × 12.011) + (5 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 15.999) = 244.499 u

Data Presentation

The quantitative data for the molecular weight calculation of this compound is summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 244.499 |

Experimental Protocols

The determination of molecular weight is a computational process based on established standard atomic weights. As such, experimental protocols for synthesis or analysis are not directly applicable to the calculation itself. The standard atomic weights are derived from mass spectrometry and other analytical techniques on the elements in their natural isotopic abundances.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. byjus.com [byjus.com]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. quora.com [quora.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-5-chloro-1-indanone, a halogenated derivative of 1-indanone. While direct experimental data for this specific isomer is limited in publicly available literature, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential in drug discovery based on the known characteristics of related compounds.

Chemical Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The aromatic ring is substituted with a bromine atom at position 6 and a chlorine atom at position 5.

Molecular Formula: C₉H₆BrClO

Molecular Weight: 245.50 g/mol

Structure:

(Note: This is a 2D representation of the this compound structure.)

Predicted Physicochemical Properties

| Property | 5-Chloro-1-indanone | 6-Bromo-1-indanone | 7-Bromo-5-chloro-1-indanone | Predicted this compound |

| CAS Number | 42348-86-7[1][2] | 14548-39-1[3] | 1273651-21-0 | Not available |

| Molecular Weight ( g/mol ) | 166.60[1] | 211.06[3] | 245.50 | 245.50 |

| Melting Point (°C) | 94-98 | Not available | Not available | Expected to be a solid with a relatively high melting point |

| Boiling Point (°C at 760 mmHg) | Not available | Not available | 355.0 ± 42.0 | Expected to be high |

| Density (g/cm³) | Not available | Not available | 1.7 ± 0.1 | Expected to be >1.5 |

Predicted Spectroscopic Data

Based on the analysis of related halogenated indanones, the following spectroscopic characteristics are anticipated for this compound:

-

¹H NMR: Aromatic protons would appear as singlets or narrowly coupled doublets in the downfield region. The methylene protons of the cyclopentanone ring would likely appear as two triplets.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including a carbonyl carbon signal in the downfield region (~200 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1700-1720 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Proposed Synthesis

A viable synthetic route for this compound can be proposed via an intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid. This well-established method is widely used for the synthesis of various indanones.[4][5]

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a theoretical pathway based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoic acid

This intermediate can be synthesized from 3-bromo-4-chlorobenzaldehyde through a series of reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce the three-carbon chain, followed by reduction of the double bond and hydrolysis of the resulting ester.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(3-bromo-4-chlorophenyl)propanoic acid in a dry, inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride with a catalytic amount of DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Cyclization: In a separate flask, prepare a slurry of a Lewis acid catalyst, such as aluminum chloride, in a dry, non-polar solvent like dichloromethane or carbon disulfide, under an inert atmosphere.

-

Addition: Cool the Lewis acid slurry to 0°C and slowly add the solution of the freshly prepared acyl chloride.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the cyclization is complete. This can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Logical Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

Indanone and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[6][7] Halogenated indanones, in particular, have shown a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

Known Biological Activities of Halogenated Indanones

-

Anticancer: Various substituted indanones have demonstrated cytotoxic activity against several cancer cell lines.

-

Anti-inflammatory: Some indanone derivatives exhibit anti-inflammatory properties.

-

Antimicrobial: The presence of halogen atoms on aromatic rings is often associated with enhanced antimicrobial activity.[8]

-

Neurological Disorders: The indanone scaffold is a key component of drugs used to treat Alzheimer's disease, such as donepezil.[6]

Signaling Pathway Involvement (Hypothetical)

Given the diverse biological activities of indanone derivatives, this compound could potentially interact with various signaling pathways implicated in disease. The specific nature of these interactions would depend on the overall stereochemistry and the nature of further substitutions on the indanone core. A hypothetical involvement in a generic kinase inhibition pathway, a common target in cancer therapy, is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

While this compound is not a widely documented compound, its structure suggests significant potential as a building block in medicinal chemistry and materials science. The proposed synthetic route, based on established methodologies, offers a clear path for its preparation. Further research into the synthesis and biological evaluation of this and related di-halogenated indanones is warranted to explore their potential as novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such investigations.

References

- 1. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. talentchemicals.com [talentchemicals.com]

- 3. 6-Bromo-1-indanone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis of 6-Bromo-5-chloro-1-indanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-bromo-5-chloro-1-indanone, tailored for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, 3-(4-chlorophenyl)propanoic acid, followed by its intramolecular cyclization to 5-chloro-1-indanone, and culminating in the regioselective bromination to yield the target compound.

Step 1: Synthesis of 3-(4-chlorophenyl)propanoic Acid

The initial step focuses on the preparation of 3-(4-chlorophenyl)propanoic acid. One common industrial method for this is through Friedel-Crafts acylation or alkylation routes.[1] An alternative described pathway involves the reaction of 3-chlorobenzaldehyde with malonic acid.[2] For the purpose of this guide, a well-established laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)propanoic Acid

This protocol is based on a general method for the synthesis of 3-arylpropanoic acids.

Materials:

-

3-chlorobenzaldehyde

-

Malonic acid

-

Formic acid

-

Diethylamine

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask, combine formic acid (40 g), diethylamine (29 g), 3-chlorobenzaldehyde (10 g, 0.071 mol), and malonic acid (8.0 g, 0.077 mol).[3]

-

Stir the mixture until all solids are dissolved.

-

Heat the solution to reflux at 150°C.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 400 mL of ice-cold water and stir.

-

Adjust the pH of the aqueous solution to 3-4 using concentrated hydrochloric acid to precipitate the product.[3]

-

Filter the precipitate and recrystallize the filter cake from ethyl acetate to obtain the purified 3-(m-chlorophenyl)propanoic acid.

Quantitative Data: Synthesis of 3-(m-chlorophenyl)propanoic Acid

| Parameter | Value | Reference |

| Yield | 79.6% | [3] |

| Melting Point | 71.5-75.2 °C | [3] |

Step 2: Synthesis of 5-chloro-1-indanone

The second step involves an intramolecular Friedel-Crafts acylation of the previously synthesized 3-(m-chlorophenyl)propanoic acid to form the indanone ring system.[2][4] This cyclization is typically mediated by a Lewis acid catalyst.[3]

Experimental Protocol: Synthesis of 5-chloro-1-indanone

Materials:

-

3-(m-chlorophenyl)propanoic acid

-

Dichloromethane

-

Malonyl chloride

-

Zinc chloride

-

1M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a 100 mL flask, dissolve 3-(m-chlorophenyl)propanoic acid (9 g, 0.049 mol) in 40 mL of dichloromethane.[3]

-

Add malonyl chloride (5.6 mL, 0.058 mol) to the solution and stir for 10 minutes.[3]

-

Slowly add zinc chloride (9.4 g) to the mixture and allow the reaction to proceed for approximately 2 hours.[3]

-

Monitor the reaction to completion with TLC.

-

Pour the reaction mixture into 400 mL of ice-cold water.

-

Separate the organic layer and wash it with 1M hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data: Synthesis of 5-chloro-1-indanone

| Parameter | Value | Reference |

| Yield | 75.6% | [3] |

| Melting Point | 93.2-97.1 °C | [3] |

Step 3: Bromination of 5-chloro-1-indanone

The final step is the regioselective bromination of 5-chloro-1-indanone to yield this compound. The chloro substituent at the 5-position is an ortho-, para-director, while the carbonyl group is a meta-director. This electronic guidance favors electrophilic substitution at the 6-position. The reaction conditions are crucial to ensure bromination occurs on the aromatic ring rather than at the alpha-position to the carbonyl group.

Experimental Protocol: Aromatic Bromination of 5-chloro-1-indanone

This protocol is adapted from general procedures for the aromatic bromination of substituted indanones.[5][6]

Materials:

-

5-chloro-1-indanone

-

Bromine

-

Acetic acid

-

5% Sodium bisulfite solution

-

Methanol

-

Deionized water

Procedure:

-

Dissolve 5-chloro-1-indanone in acetic acid in a round-bottom flask.

-

Slowly add a stoichiometric amount of bromine dropwise to the solution while stirring at room temperature.

-

Continue stirring for several hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water.

-

Quench any excess bromine by adding a 5% sodium bisulfite solution.

-

Filter the resulting precipitate, wash with water, and recrystallize from methanol to obtain pure this compound.

Quantitative Data: Bromination of Indanone Derivatives

| Reactant | Product | Reagents | Yield | Reference |

| 5,6-dimethoxyindan-1-one | 4-bromo-5,6-dimethoxy-indan-1-one | Br₂, KOH | 81% | [5] |

| 5-bromoindanone | 2,5-dibromoindan-1-one | NBS, LiClO₄, SiO₂, PEG-400 | 89% | [6] |

Synthesis Pathway Visualization

The overall synthetic pathway for this compound is illustrated below.

Caption: Synthesis pathway for this compound.

Experimental Workflow Overview

The following diagram outlines the general experimental workflow for a typical step in this synthesis.

Caption: General experimental workflow for a synthesis step.

References

- 1. Page loading... [guidechem.com]

- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-5-chloro-1-indanone, a halogenated derivative of 1-indanone. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from closely related halo-substituted indanones to predict its properties, synthesis, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

The formal IUPAC name for this compound is 6-bromo-5-chloro-2,3-dihydroinden-1-one . This nomenclature is derived from the established naming conventions for similar compounds such as 6-bromo-2,3-dihydroinden-1-one and 6-chloro-2,3-dihydroinden-1-one.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₆BrClO | Based on the structure of 1-indanone with bromine and chlorine substituents. |

| Molecular Weight | 245.50 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to yellow crystalline solid | Typical appearance of similar halogenated indanones. |

| Melting Point | 100-120 °C | Extrapolated from the melting points of 5-bromo-1-indanone (126-129 °C) and 5-chloro-1-indanone (94-98 °C). |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; Insoluble in water. | General solubility characteristics of non-polar organic compounds. |

Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not documented in publicly available literature, a plausible synthetic route can be proposed based on well-established methods for synthesizing substituted indanones, primarily through an intramolecular Friedel-Crafts acylation.[1]

Proposed Synthesis Pathway:

The most probable synthetic route would involve the cyclization of 3-(3-bromo-4-chlorophenyl)propanoic acid. This precursor could be synthesized from 3-bromo-4-chlorotoluene through a series of reactions to introduce the propanoic acid side chain.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a generalized procedure adapted from the synthesis of similar 1-indanone derivatives.[2]

Materials:

-

3-(3-bromo-4-chlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). At 0 °C, slowly add thionyl chloride or oxalyl chloride (1.2 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(3-bromo-4-chlorophenyl)propionyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Caption: Proposed synthesis of this compound.

Potential Applications in Research and Drug Development

Indanone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and natural products.[3] They have been investigated for a wide range of therapeutic applications.

-

Enzyme Inhibition: The indanone core is a key feature in inhibitors of various enzymes. For instance, certain indanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] The halogen substituents on this compound could potentially enhance binding affinity and selectivity for specific enzyme targets.

-

Anticancer Agents: Novel indanone-containing compounds have been designed and synthesized as selective COX-2 inhibitors with potential applications as anticancer agents.[5] The specific halogenation pattern of this compound may offer unique interactions within the active sites of oncogenic proteins.

-

Antiviral and Antimicrobial Agents: The indanone scaffold has been explored for the development of antiviral and antibacterial compounds. Halogenation can often improve the pharmacological properties of a molecule, suggesting that this compound could serve as a valuable intermediate in the synthesis of new antimicrobial drugs.

Caption: Indanone derivatives as potential enzyme inhibitors.

Safety and Handling

Based on the safety information for similar compounds like 5-bromo-1-indanone and 5-chloro-1-indanone, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, albeit currently understudied, chemical entity. Its predicted properties and the known biological activities of related indanone derivatives suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. Further research is warranted to elucidate its precise chemical and biological characteristics. This guide provides a foundational framework to stimulate and support future investigations into this promising compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Halogenated Indanones: A Technical Overview of 6-Bromo-5-chloro-1-indanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 6-Bromo-5-chloro-1-indanone. Due to the limited availability of public domain spectral data for this specific compound, this document presents a comprehensive overview based on the analysis of structurally related analogs, namely 5-Bromo-1-indanone and 5-Chloro-1-indanone. This guide also includes predicted spectral data for this compound, detailed experimental protocols for spectral analysis, and visualizations to aid in understanding the molecular structure and analytical workflows.

Predicted and Analog Spectral Data

The spectral characteristics of this compound can be inferred from the analysis of its monosubstituted halogenated analogs. The following tables summarize the available experimental data for 5-Bromo-1-indanone and 5-Chloro-1-indanone, and provide predicted values for this compound.

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Bromo-1-indanone | Not specified | 7.8-7.2 (m, 3H, Ar-H), 3.1-2.9 (t, 2H, CH₂), 2.7-2.5 (t, 2H, CH₂) |

| 5-Chloro-1-indanone [1] | Not specified | 7.6-7.2 (m, 3H, Ar-H), 3.1-2.9 (t, 2H, CH₂), 2.7-2.5 (t, 2H, CH₂) |

| This compound (Predicted) | CDCl₃ | ~7.8 (s, 1H, H-7), ~7.6 (s, 1H, H-4), 3.2-3.0 (t, 2H, CH₂), 2.8-2.6 (t, 2H, CH₂) |

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Chloro-1-indanone [1] | Not specified | 205.5 (C=O), 155.0, 139.0, 135.5, 128.0, 126.0, 125.5 (Ar-C), 36.0 (CH₂), 26.0 (CH₂) |

| This compound (Predicted) | CDCl₃ | ~204 (C=O), ~154, ~140, ~135, ~130, ~128, ~125 (Ar-C), ~36 (CH₂), ~26 (CH₂) |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Technique | Key Absorptions (cm⁻¹) |

| 5-Bromo-1-indanone [2] | Gas Phase | ~1710 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~820 (C-H aromatic bend) |

| 5-Chloro-1-indanone [1] | KBr Pellet | 1705 (C=O stretch), 1595, 1475 (C=C aromatic stretch), 830 (C-H aromatic bend) |

| This compound (Predicted) | KBr Pellet | ~1715-1705 (C=O stretch), ~1600-1580, ~1470-1450 (C=C aromatic stretch), C-Cl stretch, C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Key m/z values |

| 5-Bromo-1-indanone [2] | Electron Ionization (EI) | 210/212 (M⁺), 182/184, 154/156, 103 |

| 5-Chloro-1-indanone [1] | Electron Ionization (EI) | 166/168 (M⁺), 138, 103 |

| This compound (Predicted) | Electron Ionization (EI) | 244/246/248 (M⁺), fragments corresponding to loss of CO, Cl, Br |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample to produce a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of each ion, which helps in determining the molecular weight and elucidating the structure of the molecule.

Visualizations

Chemical Structure and NMR Correlation

The chemical structure of this compound is presented below. The predicted NMR chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the two halogen substituents on the aromatic ring.

Caption: Chemical structure of this compound.

General Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis and Characteristics of 5-Bromo-4-chloro-1-indanone

Introduction

While the specific compound 6-Bromo-5-chloro-1-indanone is not documented in readily available scientific literature, this guide focuses on the closely related and synthetically accessible dihalo-substituted indanone, 5-Bromo-4-chloro-1-indanone (CAS Number: 1273608-49-3). This document provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of the biological significance of the indanone scaffold. The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Derivatives of 1-indanone are recognized for a wide array of biological activities, including but not limited to, antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development.

History and Discovery

The specific discovery of 5-Bromo-4-chloro-1-indanone is not detailed in peer-reviewed publications, suggesting it may be a relatively novel compound or a synthetic intermediate that has not been the focus of extensive study. Its existence is confirmed through its commercial availability and assigned CAS number.[5][6]

The history of this compound is therefore best understood through the development of its synthetic precursors and the broader class of halo-substituted indanones. The synthesis of the precursor, 4-chloro-1-indanone, has been investigated in the context of preparing potential binders for GABA receptors.[7] The general synthesis of 1-indanones via intramolecular Friedel-Crafts acylation is a well-established reaction dating back to the early 20th century.[8] The regioselective halogenation of the aromatic ring of substituted indanones is a known method for generating structural diversity for structure-activity relationship (SAR) studies in drug discovery.[9] The synthesis of 5-Bromo-4-chloro-1-indanone would logically proceed through the electrophilic aromatic bromination of 4-chloro-1-indanone.

Physicochemical and Spectroscopic Data

Quantitative data for 5-Bromo-4-chloro-1-indanone is not widely published. The data presented below is a combination of information from commercial suppliers and comparative data from its monosubstituted precursors.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 5-Bromo-4-chloro-1-indanone | C₉H₆BrClO | 245.50 | Not Reported | - | 1273608-49-3[5] |

| 4-Chloro-1-indanone | C₉H₇ClO | 166.60 | 90-92 | Pale yellow crystals | 42348-86-7 |

| 5-Bromo-1-indanone | C₉H₇BrO | 211.06 | 126-129 | Beige to Brown Powder | 34598-49-7[10][11] |

Table 2: Spectroscopic Data for Precursors

While specific spectroscopic data for 5-Bromo-4-chloro-1-indanone is not available in the public domain, the following table provides data for its precursors, which can be used as a reference for characterization.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| 4-Chloro-1-indanone | 2.75 (t, 2H), 3.15 (t, 2H), 7.30-7.70 (m, 3H) | 25.27, 36.40, 122.41, 129.29, 133.27, 134.52, 139.38, 152.97, 206.19[5] | 3066, 2925, 1707, 1598, 1428, 1325, 1261, 1133, 1037, 788, 610[5] |

| 5-Bromo-1-indanone | 2.70 (t, 2H), 3.14 (t, 2H), 7.50-7.80 (m, 3H) | Not readily available | Not readily available |

Experimental Protocols

The synthesis of 5-Bromo-4-chloro-1-indanone can be achieved in a multi-step process, beginning with the synthesis of the precursor 4-chloro-1-indanone, followed by its regioselective bromination.

Synthesis of 4-Chloro-1-indanone

The synthesis of 4-chloro-1-indanone can be accomplished via an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.[5]

Step 1: Synthesis of 3-(2-chlorophenyl)propanoic acid This precursor can be synthesized from 2-chlorobenzaldehyde through methods such as the Knoevenagel-Doebner condensation followed by reduction.

Step 2: Intramolecular Friedel-Crafts Acylation to form 4-Chloro-1-indanone [5]

-

Acid Chloride Formation: To a solution of 3-(2-chlorophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-(2-chlorophenyl)propanoyl chloride.

-

Cyclization: The crude acid chloride is dissolved in a dry, non-polar solvent like dichloromethane and cooled in an ice bath. Aluminum chloride (AlCl₃) is added portion-wise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., n-hexane) to afford 4-chloro-1-indanone as pale yellow crystals.[5]

Proposed Synthesis of 5-Bromo-4-chloro-1-indanone

The synthesis of 5-Bromo-4-chloro-1-indanone would proceed via electrophilic aromatic bromination of 4-chloro-1-indanone. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the acyl group (part of the indanone ring system) is a meta-director. The position para to the chloro group is occupied by the fused ring. The position ortho to the chloro group (position 5) is activated, and the position meta to the acyl group (also position 5) is the least deactivated. Therefore, bromination is expected to occur predominantly at the 5-position.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-chloro-1-indanone in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane), add a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) may be required to facilitate the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield 5-Bromo-4-chloro-1-indanone.

Logical and Experimental Workflows

The synthesis of 5-Bromo-4-chloro-1-indanone follows a logical progression from commercially available starting materials to the final product.

Biological Activity and Signaling Pathways

Indanone derivatives are known to exhibit a wide range of biological activities.[12][13] One of the most notable examples is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[14] The indanone scaffold serves as a key structural element for binding to the active site of AChE. Halo-substituted indanones, in particular, are explored for their potential as anticancer agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8]

Potential Signaling Pathway: Acetylcholinesterase Inhibition

Given the prevalence of AChE inhibition among indanone-based drugs, it is plausible that 5-Bromo-4-chloro-1-indanone could exhibit similar activity. The following diagram illustrates the mechanism of action of an indanone-based AChE inhibitor.

This guide provides a foundational understanding of 5-Bromo-4-chloro-1-indanone, a compound for which detailed public information is sparse. The provided synthetic routes are based on established chemical principles and published procedures for analogous compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1273608-49-3 | 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | Aryls | Ambeed.com [ambeed.com]

- 6. 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Indanone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

- 11. speqtus.in [speqtus.in]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 6-Bromo-5-chloro-1-indanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-5-chloro-1-indanone in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the chemical structure of the compound and outlines detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

Based on the structure, it is anticipated that this compound will be soluble in a range of organic solvents. The presence of the ketone group allows for dipole-dipole interactions, while the aromatic ring and halogen atoms contribute to van der Waals forces.[1][2][3] Haloalkanes, a related class of compounds, generally dissolve well in organic solvents because the intermolecular attractions between the haloalkane and solvent molecules are similar in strength to the forces within the separate substances.[1][3] Similarly, indanone itself is more soluble in organic solvents than in water.[2] For instance, the related compound 5-chloro-1-indanone is noted to be soluble in methanol.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | The polarity of these solvents can effectively solvate the polar ketone group of the indanone structure. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the ketone's oxygen atom, although the bulky halogen substituents might introduce some steric hindrance. The non-polar parts of the molecule will interact favorably with the alkyl chains of the alcohols. |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl ether | Low to Moderate | The large, relatively nonpolar aromatic and aliphatic portions of the molecule will have favorable interactions with nonpolar solvents. However, the polar ketone and halogen groups may limit high solubility.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine in these solvents makes them effective at dissolving compounds with halogen atoms, and they have an appropriate polarity to solvate the indanone structure. |

Experimental Protocols for Solubility Determination

The following are generalized experimental methodologies for determining the solubility of a solid organic compound like this compound. These protocols are based on standard laboratory practices.[5][6][7]

2.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Water bath (for temperature control, if needed)

Procedure:

-

Place approximately 20-30 mg of this compound into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.[5]

-

Visually inspect the solution after agitation.

-

Record the compound as:

-

Soluble: If the solid completely dissolves.

-

Partially soluble: If a portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Repeat the procedure for each solvent to be tested.

2.2. Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of the compound in a specific solvent at a given temperature in terms of mass per unit volume (e.g., g/100 mL).

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling or decomposition point.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g / 100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution transferred in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. quora.com [quora.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 4. 5-Chloro-1-indanone | 42348-86-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

Theoretical Frontiers in Drug Discovery: An In-depth Technical Guide to 6-Bromo-5-chloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and comparative analysis of 6-Bromo-5-chloro-1-indanone, a halogenated derivative of the biologically significant 1-indanone scaffold. In the absence of direct, extensive experimental and theoretical studies on this specific molecule, this guide leverages available data on closely related analogs—namely 5-chloro-1-indanone, 6-chloro-1-indanone, and 6-bromo-1-indanone—to build a robust theoretical framework. The guide outlines potential synthetic routes, predicts spectroscopic and structural characteristics, and proposes a computational workflow for in-depth theoretical characterization. This document aims to serve as a foundational resource for researchers interested in the rational design of novel therapeutics based on the 1-indanone core, facilitating further experimental and computational investigation into this promising, yet underexplored, compound.

Introduction

Physicochemical and Structural Data

A summary of the known physicochemical properties of this compound and its relevant analogs is presented in Table 1. The experimental data for the mono-halogenated indanones provide a reliable basis for predicting the properties of the di-halogenated target molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₉H₆BrClO | 245.50 | 1260013-71-5 | Not available |

| 5-Chloro-1-indanone | C₉H₇ClO | 166.60 | 42348-86-7 | 94-98 |

| 6-Chloro-1-indanone | C₉H₇ClO | 166.60 | 14548-38-0 | Not available |

| 6-Bromo-1-indanone | C₉H₇BrO | 211.05 | 1074-06-2 | Not available |

| 1-Indanone | C₉H₈O | 132.16 | 83-33-0 | 38-42 |

Proposed Synthetic Pathways

The synthesis of this compound is not explicitly detailed in the literature. However, established methods for the synthesis of halogenated 1-indanones, primarily through intramolecular Friedel-Crafts acylation of substituted 3-phenylpropionic acids, can be adapted. A plausible synthetic route is proposed, starting from a suitably substituted benzene derivative.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation (General)

This protocol is adapted from the synthesis of related halogenated 1-indanones[2].

-

Preparation of 3-(Aryl)propionic Acid: The appropriately substituted phenylpropionic acid is either commercially sourced or synthesized via standard methods (e.g., Heck reaction followed by reduction).

-

Cyclization: The 3-(aryl)propionic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated.

-

Work-up: The reaction mixture is cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Comparative Structural Analysis

While the crystal structure of this compound has not been reported, the known crystal structures of 6-chloro-1-indanone and 6-bromo-1-indanone offer significant insights[3]. Both analogs crystallize in the monoclinic space group P2₁/c.

Table 2: Crystallographic Data for 6-Halo-1-indanones[3]

| Parameter | 6-Chloro-1-indanone | 6-Bromo-1-indanone |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 16.319(3) | 16.681(3) |

| b (Å) | 6.024(1) | 6.101(1) |

| c (Å) | 7.745(1) | 7.820(2) |

| β (°) | 99.524(2) | 99.117(2) |

| V (ų) | 750.8(2) | 785.6(3) |

The intermolecular interactions in the solid state are dominated by weak forces, including C-H···O hydrogen bonds. In the case of 6-bromo-1-indanone, additional C-H···Br and Br···O interactions, as well as offset face-to-face π-stacking, are observed[3]. It is anticipated that this compound will exhibit a similarly complex network of intermolecular interactions, influenced by both halogen atoms.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum of 1-indanone shows characteristic signals for the aromatic and aliphatic protons. For this compound, the aromatic region is expected to show two singlets corresponding to the protons at the C4 and C7 positions. The aliphatic protons on the five-membered ring will appear as two triplets around 2.7 and 3.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal around 206 ppm. The aromatic region will display signals for the six carbons of the benzene ring, with the chemical shifts influenced by the electron-withdrawing effects of the carbonyl group, the chloro group, and the bromo group.

IR Spectroscopy

The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration, expected in the range of 1700-1720 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Theoretical Studies: A Proposed Workflow

To gain a deeper understanding of the electronic structure, reactivity, and intermolecular interactions of this compound, a computational study using Density Functional Theory (DFT) is proposed. This workflow is based on methodologies that have been successfully applied to the study of 5-chloro-1-indanone[4].

Caption: Proposed DFT workflow for theoretical characterization.

Computational Details (Proposed)

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.

-

Solvation Model: A polarizable continuum model (PCM) can be used to simulate solvent effects.

Potential Applications in Drug Discovery

Derivatives of 1-indanone have been investigated for a wide range of therapeutic applications. The introduction of bromine and chlorine at the 5 and 6 positions of the indanone core is expected to enhance its potential as a lead compound in several areas:

-

Enzyme Inhibition: The halogen substituents can form halogen bonds with protein residues, potentially leading to enhanced binding affinity and selectivity for various enzyme targets.

-

Neuroprotective Agents: The 1-indanone scaffold is present in drugs developed for Alzheimer's disease. The lipophilicity conferred by the halogens may improve blood-brain barrier penetration.

-

Anticancer Agents: Many halogenated organic compounds exhibit cytotoxic activity. This compound could be explored for its potential as an anticancer agent.

Conclusion

While this compound remains a relatively uncharacterized molecule, this technical guide provides a solid theoretical foundation for its further investigation. By leveraging data from its closely related analogs, we have outlined plausible synthetic strategies, predicted its key physicochemical and spectroscopic properties, and proposed a detailed computational workflow for its in-depth theoretical analysis. This comprehensive overview is intended to stimulate and guide future research into this promising compound and its potential applications in drug discovery and materials science. The unique electronic and steric properties imparted by the vicinal bromo and chloro substituents make it a compelling target for both fundamental and applied scientific inquiry.

References

- 1. molcore.com [molcore.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-Bromo-5-chloro-1-indanone from 3-bromo-4-chlorophenylpropanoic acid

Application Notes and Protocols for the Synthesis of 6-Bromo-5-chloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of this compound, a valuable intermediate in the development of novel therapeutics and functional materials. The synthesis is a two-step process commencing with the synthesis of 3-bromo-4-chlorophenylpropanoic acid from 3-bromo-4-chlorobenzaldehyde, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. Two effective methods for the cyclization are presented.

Overall Reaction Scheme

Caption: Overall synthesis of this compound.

Step 1: Synthesis of 3-Bromo-4-chlorophenylpropanoic acid

This protocol is adapted from the Doebner-von Miller reaction, a reliable method for the synthesis of cinnamic acid derivatives, followed by reduction.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).

-

Addition of Catalyst: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 115°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (HCl) to precipitate the crude acrylic acid derivative.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any remaining pyridine and salts.

-

Reduction: The crude acrylic acid derivative is then reduced to the desired propanoic acid. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Purification: After reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude 3-bromo-4-chlorophenylpropanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary (Based on Analogous Reactions)

| Parameter | Value |

| Reactants | 3-Bromo-4-chlorobenzaldehyde, Malonic Acid |

| Catalyst | Piperidine |

| Solvent | Pyridine |

| Reaction Temperature | Reflux (~115°C) |

| Reaction Time | 4-6 hours |

| Representative Yield | 70-85% (for the two steps) |

Step 2: Intramolecular Friedel-Crafts Acylation

Two primary methods are provided for the cyclization of 3-bromo-4-chlorophenylpropanoic acid to this compound.

Method A: Thionyl Chloride and Aluminum Chloride

This method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which then undergoes a Lewis acid-catalyzed cyclization.

Caption: Workflow for Method A (Thionyl Chloride/AlCl₃).

-

Acid Chloride Formation: In a round-bottom flask, suspend 3-bromo-4-chlorophenylpropanoic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq). Heat the mixture to reflux for 2-3 hours.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.

-

Cyclization: Dissolve the resulting crude acid chloride in a dry, inert solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) portion-wise, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Polyphosphoric Acid (PPA)

This method provides a direct, one-pot cyclization of the carboxylic acid using a strong dehydrating acid.

Application Notes and Protocols: Synthesis of 6-Bromo-5-chloro-1-indanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-5-chloro-1-indanone, a substituted indanone with potential applications in medicinal chemistry and drug development. The synthesis is centered around an intramolecular Friedel-Crafts acylation of a 3-(3-bromo-4-chlorophenyl)propanoic acid precursor. Two established methods for the synthesis of the precursor and two common protocols for the final cyclization are presented, offering flexibility based on available starting materials and laboratory capabilities. This guide includes comprehensive experimental procedures, tables of quantitative data for the target molecule and related compounds, and graphical representations of the synthetic pathways and reaction mechanisms.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Substituted indanones, such as this compound, are valuable intermediates for the synthesis of more complex pharmaceutical agents. The primary method for constructing the 5-membered ring of the indanone system is through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative.[1] This electrophilic aromatic substitution reaction provides a reliable route to various substituted 1-indanones.

This document outlines a robust two-stage synthetic strategy to obtain this compound. The first stage focuses on the preparation of the key intermediate, 3-(3-bromo-4-chlorophenyl)propanoic acid. Two common synthetic routes to this precursor are detailed: the Perkin condensation followed by hydrogenation, and the malonic ester synthesis. The second stage describes the intramolecular Friedel-Crafts cyclization of this precursor to yield the target this compound, for which protocols using either polyphosphoric acid (PPA) or thionyl chloride with aluminum chloride are provided.

Data Presentation

Table 1: Physicochemical and Purity Data for this compound

| Property | Value | Reference |

| CAS Number | 1260013-71-5 | Commercial Supplier Data |

| Molecular Formula | C₉H₆BrClO | Calculated |

| Molecular Weight | 245.50 g/mol | Commercial Supplier Data |

| Appearance | White to yellow to brown solid | Commercial Supplier Data |

| Purity | ≥97% | Commercial Supplier Data |

| Storage Temperature | Room Temperature (sealed in dry conditions) | Commercial Supplier Data |

Table 2: Spectroscopic Data for Structurally Related 1-Indanones

| Compound | 1H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Melting Point (°C) |

| 5-Bromo-1-indanone | 7.63 (d, 1H), 7.55 (dd, 1H), 7.33 (d, 1H), 3.10 (t, 2H), 2.70 (t, 2H) | ~1700 (C=O) | 126-129 |

| 5-Chloro-1-indanone | 7.67 (d, 1H), 7.41-7.37 (m, 2H), 3.14 (t, 2H), 2.73 (t, 2H) | ~1705 (C=O) | 94-98 |

| Predicted this compound | ~7.8 (s, 1H), ~7.5 (s, 1H), ~3.2 (t, 2H), ~2.8 (t, 2H) | ~1700-1710 (C=O), C-Cl, C-Br stretches | Not available |

Note: Predicted data for the target compound is an estimation based on the analysis of related structures and general principles of spectroscopy.

Experimental Protocols

Stage 1: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoic acid

Two alternative methods for the preparation of the carboxylic acid precursor are provided below.

Method A: Perkin Condensation followed by Catalytic Hydrogenation

Step 1: Synthesis of 3-bromo-4-chlorocinnamic acid

This step utilizes the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the salt of the corresponding acid.

-

Reagents:

-

3-Bromo-4-chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Toluene

-

Hydrochloric acid (concentrated)

-

Ethanol

-

-

Procedure:

-

A mixture of 3-bromo-4-chlorobenzaldehyde (1.0 eq), anhydrous potassium acetate (2.0 eq), and acetic anhydride (3.0 eq) in toluene is heated at reflux for 8-12 hours.

-

The reaction mixture is cooled to room temperature and poured into water.

-

The mixture is acidified with concentrated hydrochloric acid to precipitate the product.

-

The crude 3-bromo-4-chlorocinnamic acid is collected by filtration, washed with cold water, and recrystallized from ethanol.

-

Step 2: Hydrogenation of 3-bromo-4-chlorocinnamic acid

This step reduces the carbon-carbon double bond of the cinnamic acid derivative.

-

Reagents:

-

3-bromo-4-chlorocinnamic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas

-

-

Procedure:

-

3-bromo-4-chlorocinnamic acid (1.0 eq) is dissolved in ethanol or ethyl acetate in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases (usually 4-8 hours).

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield crude 3-(3-bromo-4-chlorophenyl)propanoic acid, which can be purified by recrystallization if necessary.

-

Method B: Malonic Ester Synthesis

This method builds the propanoic acid side chain from a benzyl halide.

-

Reagents:

-

3-Bromo-4-chlorobenzyl bromide (can be prepared from the corresponding toluene derivative)

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

-

3-Bromo-4-chlorobenzyl bromide (1.0 eq) is then added, and the mixture is heated at reflux for 2-4 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated.

-

The resulting diethyl (3-bromo-4-chlorobenzyl)malonate is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution for 2-3 hours.

-

The reaction mixture is cooled and acidified with concentrated hydrochloric acid.

-

The resulting dicarboxylic acid is heated to 150-180 °C to effect decarboxylation, yielding 3-(3-bromo-4-chlorophenyl)propanoic acid. The crude product is purified by recrystallization.

-

Stage 2: Intramolecular Friedel-Crafts Acylation of 3-(3-bromo-4-chlorophenyl)propanoic acid

Two common methods for the cyclization to the indanone are presented.

Method 1: Cyclization using Polyphosphoric Acid (PPA)

-

Reagents:

-

3-(3-bromo-4-chlorophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane or Ethyl acetate

-

-

Procedure:

-

3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) is added to an excess of polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

-

The mixture is heated with stirring to 80-100 °C for 1-3 hours. The progress of the reaction should be monitored by TLC.

-

The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography on silica gel or by recrystallization.

-

Method 2: Cyclization via the Acyl Chloride

Step 1: Formation of 3-(3-bromo-4-chlorophenyl)propionyl chloride

-

Reagents:

-

3-(3-bromo-4-chlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Anhydrous toluene or dichloromethane

-

-

Procedure:

-

A mixture of 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq) and an excess of thionyl chloride (2-3 eq) in an anhydrous solvent (e.g., toluene) is heated at reflux for 1-2 hours. A drop of DMF can be added to catalyze the reaction.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

-

Step 2: Intramolecular Friedel-Crafts Acylation with Aluminum Chloride

-

Reagents:

-

3-(3-bromo-4-chlorophenyl)propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane or 1,2-dichloroethane

-

Ice water

-

Hydrochloric acid (dilute)

-

-

Procedure:

-

A solution of the crude acyl chloride in anhydrous dichloromethane is added dropwise to a stirred suspension of anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous dichloromethane at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude this compound is purified by column chromatography or recrystallization.

-

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References

Application Notes and Protocols: 6-Bromo-5-chloro-1-indanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-bromo-5-chloro-1-indanone as a key intermediate in pharmaceutical synthesis. The focus is on its application in the preparation of advanced precursors for targeted therapies, particularly kinase inhibitors.

Introduction

This compound is a dihalogenated indanone derivative that serves as a versatile building block in medicinal chemistry. The distinct electronic properties and positional arrangement of the bromo and chloro substituents on the aromatic ring, combined with the reactive ketone functionality, make it an ideal starting material for the synthesis of complex heterocyclic scaffolds. These scaffolds are often central to the pharmacophore of targeted therapeutic agents, such as kinase inhibitors used in oncology.

The presence of two different halogen atoms allows for selective, sequential functionalization through various cross-coupling reactions, providing a strategic advantage in the construction of diverse molecular libraries for drug discovery. This document will detail the synthesis of this compound and its application in the synthesis of a key precursor for kinase inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 3-(4-bromo-3-chlorophenyl)propanoic acid. The key transformation is an intramolecular Friedel-Crafts acylation.

Experimental Workflow: Synthesis of this compound

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of halo-substituted indanones.[1]

Step 1: Synthesis of 3-(4-bromo-3-chlorophenyl)propanoyl chloride

-

To a solution of 3-(4-bromo-3-chlorophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane (DCE), add thionyl chloride (2.5 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCE. The resulting crude acid chloride is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Prepare a suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane (DCM) in a separate flask, cooled in an ice bath.

-

Dissolve the crude 3-(4-bromo-3-chlorophenyl)propanoyl chloride from Step 1 in DCM.

-

Add the acid chloride solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 27 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by silica gel column chromatography to afford this compound.

Quantitative Data (Representative)

The following table presents representative yields for the synthesis of a structurally related halo-substituted indanone, which can be expected to be similar for this compound.

| Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Reference |

| Friedel-Crafts Cyclization | 3-(2-bromophenyl)propanoyl chloride | 4-bromo-1-indanone | Aluminum Chloride | 86 | [1] |

Application in the Synthesis of Kinase Inhibitor Precursors

This compound is a valuable intermediate for the synthesis of kinase inhibitors, such as Mobocertinib (TAK-788), which targets EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[2][3][4][5] The indanone can be converted into a key aminotetralone precursor, which forms a core component of the final drug molecule.

Synthetic Scheme: From Indanone to Aminotetralone Precursor

References

Application Notes and Protocols: 6-Bromo-5-chloro-1-indanone as a Versatile Precursor for Advanced Hole-Transporting Materials in Organic Electronics

Abstract

This document outlines the potential application of 6-Bromo-5-chloro-1-indanone as a novel and versatile building block for the synthesis of high-performance organic semiconducting materials for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). We propose a synthetic route to a novel hole-transporting material (HTM), designated as BCI-HTM, and provide detailed protocols for its synthesis and integration into an OLED device. The unique di-halogenated structure of this compound offers the potential for site-selective functionalization, enabling precise tuning of the material's electronic and physical properties.

Introduction

The development of efficient and stable charge-transporting materials is crucial for advancing the performance of organic electronic devices. Hole-transporting materials (HTMs) play a critical role in facilitating the injection and transport of positive charge carriers from the anode to the emissive layer in OLEDs. The molecular design of HTMs significantly influences device efficiency, operational stability, and manufacturing cost.